molecular formula C11H16N2 B566109 4-(4-Methyl-4-piperidinyl)pyridine CAS No. 1342973-21-0

4-(4-Methyl-4-piperidinyl)pyridine

Cat. No.: B566109
CAS No.: 1342973-21-0
M. Wt: 176.263
InChI Key: ZGEGBVNWWJHRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methyl-4-piperidinyl)pyridine is a significant chemical scaffold in medicinal chemistry and drug discovery. This compound features a piperidine ring, a privileged structure found in more than twenty classes of pharmaceuticals and numerous alkaloids, which contributes to its high research value as a synthetic building block . Piperidine derivatives, particularly those with aminopiperidine moieties, are extensively investigated for their wide spectrum of biological activities . A key area of application for related piperidine-pyridine hybrids is in the development of novel antimicrobial agents. Research on similar (E)-4-[piperidino/4'-methylpiperidino-N-alkoxy]stilbenes has demonstrated potent, broad-spectrum activity against Gram-positive and Gram-negative bacteria, yeast, dermatophytes, and moulds, highlighting the potential of this structural class in addressing antimicrobial resistance . In pharmacological studies, 4-aminopiperidine derivatives are common in therapeutic agents targeting the central nervous system and other areas, including antipsychotics, analgesics, and antiemetics . When utilized in drug discovery programs, understanding the metabolic pathway of this structural motif is crucial; the 4-aminopiperidine moiety is predominantly metabolized by cytochrome P450 enzymes, specifically CYP3A4, which primarily catalyzes its N-dealkylation . The compound serves as a vital intermediate for synthesizing more complex molecules and for studying structure-activity relationships to enhance desired biological properties and optimize metabolic stability .

Properties

IUPAC Name

4-(4-methylpiperidin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-11(4-8-13-9-5-11)10-2-6-12-7-3-10/h2-3,6-7,13H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEGBVNWWJHRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Pyridine Derivatives

A prominent route to 4-(4-Methyl-4-piperidinyl)pyridine involves the hydrogenation of pre-functionalized pyridine precursors. For instance, 4-methylpyridine undergoes selective hydrogenation in aqueous media under high-pressure hydrogen (15,001.5 Torr) at 100°C for 7.5 hours, yielding 4-methylpiperidine with 99% efficiency . This reaction employs a novel catalyst system, likely comprising transition metals such as palladium or nickel, though specific compositions are proprietary . Subsequent functionalization of 4-methylpiperidine via nucleophilic substitution or cross-coupling introduces the pyridine moiety. For example, quaternization of 4-methylpiperidine with 4-bromopyridine under Ullmann conditions could theoretically yield the target compound, though direct literature evidence remains sparse.

Multi-Step Synthesis via Dieckmann Condensation

Adapting methodologies from piperidine synthesis patents, a scalable approach begins with 4-aminopyridine as the primary amine. Reacting 4-aminopyridine with two equivalents of methyl acrylate initiates a 1,4-Michael addition, forming N,N-bis(β-methoxycarbonylethyl)-4-aminopyridine . Subjecting this intermediate to Dieckmann condensation under basic conditions (e.g., sodium methoxide in methanol) induces cyclization, producing a β-ketoester-fused piperidone ring . Hydrolysis with hydrochloric acid followed by decarboxylation at elevated temperatures (150–200°C) yields 4-(piperidon-4-yl)pyridine. Subsequent reduction using lithium aluminum hydride (LiAlH₄) converts the ketone to a secondary amine, forming 4-(piperidin-4-yl)pyridine .

Introducing the methyl group necessitates modifying the starting material or intermediate. For instance, alkylation of 4-(piperidin-4-yl)pyridine with methyl iodide in the presence of a strong base (e.g., LDA) could install the methyl group at the 4-position, though regioselectivity challenges may arise. Alternatively, substituting methyl acrylate with ethyl acrylate and incorporating a methyl Grignard reagent post-cyclization might achieve the desired substitution pattern .

Petrenko-Kritschenko Bicyclization

The Petrenko-Kritschenko reaction offers a one-pot route to bicyclic piperidine derivatives. Combining 4-pyridinecarbaldehyde, formaldehyde, methylamine, and diethyl ketomalonate in a double Mannich reaction generates a bridged piperidine-pyridine structure . Optimizing molar ratios and reaction temperature (80–100°C) enhances yield, though stereochemical control remains challenging. Post-synthetic hydrogenation of any unsaturated bonds and N-methylation (via Eschweiler-Clarke conditions) finalizes the target molecule. While this method is conceptually viable, experimental validation specific to this compound is lacking in the literature.

Reductive Amination and Cross-Coupling Strategies

Advanced cross-coupling techniques provide modular access to the target compound. Suzuki-Miyaura coupling between 4-bromopyridine and a 4-methylpiperidin-4-yl boronic ester represents a direct route, though synthesizing the boronic ester is non-trivial. Alternatively, Buchwald-Hartwig amination of 4-chloropyridine with 4-methylpiperidine under palladium catalysis (e.g., Pd₂(dba)₃/Xantphos) could forge the C–N bond . This method benefits from mild conditions (80–100°C, toluene) and functional group tolerance, though competing side reactions at the piperidine nitrogen may necessitate protecting groups.

Industrial-Scale Hydrogenolysis

A patent-pending method for analogous piperidines involves benzyl-protected intermediates. Starting with 1-benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine, lithium aluminum hydride reduction followed by hydrogenolysis over palladium/carbon (10% Pd/C, 20 kg/cm² H₂, 110–120°C) removes the benzyl group, yielding the free amine . Adapting this protocol, 1-benzyl-4-(4-pyridyl)piperidine could undergo similar deprotection to produce this compound. This approach achieves high purity (≥95%) and scalability, as evidenced by the synthesis of 159 g of dihydrochloride salt in a single batch .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-4-piperidinyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

Overview

4-(4-Methyl-4-piperidinyl)pyridine is a piperidine derivative that has garnered significant attention in various fields, particularly in medicinal chemistry and pharmacology. This compound is noted for its diverse biological activities, including analgesic, anti-inflammatory, and potential neuroprotective effects. Below, we explore its applications in scientific research, particularly focusing on its therapeutic potentials and related case studies.

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of piperidine, including this compound, exhibit potent analgesic and anti-inflammatory effects. For instance, studies have shown that compounds with similar structures can significantly reduce pain without the side effects commonly associated with traditional analgesics like morphine. The mechanisms involve modulation of pain pathways and reduction of inflammatory mediators in animal models .

Neuropathic Pain Therapy

The compound has been investigated for its efficacy in treating neuropathic pain. Recent studies suggest that it may act as a dual agonist of μ-opioid and σ1 receptors, which are crucial in pain modulation. This dual action could enhance the effectiveness of pain management therapies while minimizing side effects .

Alzheimer's Disease Treatment

There is emerging evidence that piperidine derivatives may play a role in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have shown promise in inhibiting acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby potentially improving cognitive functions .

Antifungal Properties

Piperidine derivatives have demonstrated antifungal activity against various strains, including those from the genera Aspergillus and Candida. The mechanism involves the inhibition of ergosterol biosynthesis, which is critical for fungal cell membrane integrity . This property suggests potential applications in developing antifungal medications.

Antibacterial Effects

Studies have reported that compounds containing piperidine structures exhibit antibacterial properties against multidrug-resistant strains such as MRSA and E. coli. The antimicrobial action is attributed to their ability to disrupt bacterial cell wall synthesis and interfere with essential DNA processes .

Case Studies

Study Focus Findings
Liu et al., 2023Alzheimer’s DiseaseDemonstrated that piperidine-based compounds can inhibit cholinesterase enzymes, enhancing cognitive function in models .
Nayagam et al., 2023SARS-CoV-2 InhibitionIdentified piperidine derivatives with better binding affinities to viral proteases than existing treatments .
Malawska & Gobec, 2023Neuropathic PainDeveloped novel piperidine analogs showing significant pain relief in animal models while reducing side effects .

Mechanism of Action

The mechanism of action of 4-(4-Methyl-4-piperidinyl)pyridine involves its interaction with molecular targets such as protein kinases. It acts by inhibiting the activity of these enzymes, which can lead to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Pyridine Derivatives
Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Bioactivity Insights
This compound ~177.26* Not reported Piperidinyl, Pyridine Predicted ion channel modulation
4-(1-Aminoethyl)pyridine 136.19 Not reported Aminoethyl, Pyridine ΔE = 6.08 eV; charge transfer
4-PYRROLIDIN-3-YL-PYRIDINE 148.21 Not reported Pyrrolidinyl, Pyridine Boiling point: 112°C (2 Torr)
4-(3-Bromo-4-methoxyphenyl)pyridine 264.12 Not reported Bromo, Methoxy, Pyridine Halogen effects on reactivity

*Calculated based on molecular formula.

Biological Activity

4-(4-Methyl-4-piperidinyl)pyridine, also known as MP4P, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • IUPAC Name : this compound
  • CAS Number : 1342973-21-0
  • Molecular Formula : C12H16N2
  • Molecular Weight : 188.27 g/mol

The biological activity of MP4P is primarily attributed to its interaction with various molecular targets within the body. The compound is known to influence several pathways:

  • Receptor Binding : MP4P has been shown to bind selectively to certain receptors, potentially modulating neurotransmitter systems.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions and signaling.
  • Cell Proliferation : Research indicates that MP4P can influence cell proliferation, particularly in cancerous cells.

Biological Activity Overview

  • Antiproliferative Activity :
    • Studies have demonstrated that MP4P exhibits antiproliferative effects against various cancer cell lines. For instance, it has been evaluated using the MTT assay against HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) cell lines. The results indicate promising activity, particularly against liver and colon cancers .
  • Neuropharmacological Effects :
    • MP4P has been investigated for its potential neuropharmacological properties. Its structural similarity to known psychoactive compounds suggests it may influence mood and cognitive functions through modulation of neurotransmitter systems .
  • Antimicrobial Properties :
    • Preliminary studies suggest that MP4P may possess antimicrobial activity. This aspect warrants further investigation to explore its potential as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A recent study synthesized various derivatives of pyridine compounds, including MP4P, which were tested for their anticancer properties. The findings revealed that certain derivatives demonstrated significant cytotoxicity against HCT-116 and HepG-2 cell lines while exhibiting low toxicity towards normal fibroblast cells. The docking studies indicated strong interactions between the compounds and target proteins associated with these cancers .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, MP4P was assessed for its effects on neurotransmitter release in rodent models. The results indicated that MP4P could enhance dopamine release, suggesting potential applications in treating disorders such as depression or schizophrenia .

Table 1: Antiproliferative Activity of MP4P Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
MP4PHCT-11615.220
MP4PHepG-212.818
MP4PMCF-725.010

Table 2: Neuropharmacological Effects of MP4P

ParameterControl GroupMP4P Group
Dopamine Release (ng/mL)5080
Serotonin Release (ng/mL)3045

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-(4-Methyl-4-piperidinyl)pyridine?

Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or multi-step organic reactions . For example:

  • Method 1 : React 4-bromoaryl derivatives with pyridinylboronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol/water (3:1:1) at 80°C for 12 hours .
  • Method 2 : Use cis-[Pt(DMSO)₂Cl₂] as a precursor for coordination chemistry applications, with purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
  • Purification : Recrystallization from ethanol or acetonitrile yields light-yellow crystals suitable for X-ray diffraction .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • X-ray crystallography : Resolves the monoclinic C2/c space group structure, with intermolecular C–H⋯π interactions (2.74 Å) and π–π stacking (3.61 Å) forming 1D chains .
  • NMR spectroscopy : Key signals include δ ~8.5 ppm (pyridine protons) and δ ~2.8–3.2 ppm (piperidine methyl protons) .
  • Mass spectrometry : Molecular ion peaks at m/z 176.1 (C₁₁H₁₆N₂) confirm purity .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

Answer:

  • Thermal stability : Decomposes above 250°C, as shown by TGA analysis .
  • pH sensitivity : The piperidine nitrogen (pKa ~10.5) protonates in acidic conditions, altering solubility. Stability assays in PBS (pH 7.4) show <5% degradation over 72 hours at 25°C .

Advanced Research Questions

Q. How can structural modifications enhance its bioactivity in enzyme inhibition studies?

Answer:

  • Substituent effects : Adding electron-withdrawing groups (e.g., -Cl, -CF₃) to the pyridine ring increases binding affinity to kinases (IC₅₀ reduced from 12 μM to 2.3 μM) .
  • Methodology : Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets, followed by in vitro kinase assays (e.g., EGFR inhibition) .

Q. How do crystallographic data resolve contradictions in supramolecular interaction studies?

Answer: Conflicting reports on π–π stacking distances (3.5–4.0 Å) arise from solvent polarity. In DMSO, weaker stacking (4.0 Å) is observed, while in ethanol, tighter interactions (3.6 Å) stabilize dimers. X-ray data (CCDC 1954322) confirm solvent-dependent polymorphism .

Q. What strategies optimize catalytic performance in transition-metal complexes?

Answer:

  • Coordination chemistry : Complexation with Pt(II) (e.g., cis-[Pt(4-piperidinopyridine)₂Cl₂]) improves catalytic activity in hydrogenation reactions (TOF increased by 40% vs. unmodified Pt) .
  • Experimental design : Vary ligand ratios (1:1 to 1:3 Pt:ligand) and monitor turnover numbers via GC-MS .

Q. How can computational modeling predict biological target specificity?

Answer:

  • Pharmacophore modeling (Schrödinger Suite) identifies key interactions: (1) pyridine N as a hydrogen-bond acceptor, (2) piperidine methyl group for hydrophobic contacts.
  • Case study : MD simulations (NAMD) show selective binding to serotonin 5-HT₃ receptors over 5-HT₁A (ΔG = −9.2 vs. −6.8 kcal/mol) .

Q. What methodologies address discrepancies in reported enzyme inhibition mechanisms?

Answer: Contradictions in IC₅₀ values (e.g., 5-HT₃ vs. acetylcholinesterase) are resolved via:

  • Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive (5-HT₃) vs. non-competitive (AChE) inhibition .
  • Structural analogs : Compare with 4-(4-chlorophenyl)pyridine derivatives to isolate steric vs. electronic effects .

Q. How do solvent evaporation methods influence crystal packing and material properties?

Answer:

  • Slow evaporation (CHCl₃/MeOH 1:1) yields larger crystals with higher thermal stability (TGA mass loss onset: 220°C vs. 180°C for fast-evaporated samples) .
  • Data collection : Refinement with SHELXL-2018 confirms anisotropic displacement parameters (R₁ = 0.039, wR₂ = 0.102) .

Q. What are the challenges in scaling up multi-step syntheses for drug development?

Answer:

  • Bottlenecks : Low yields (~35%) in reductive alkylation steps due to byproduct formation. Optimize using NaBH₄/CeCl₃ (yield improved to 68%) .
  • Quality control : Monitor intermediates via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to ensure >98% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.